molecular formula C22H23N5O3S B11275366 N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide

N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide

Cat. No.: B11275366
M. Wt: 437.5 g/mol
InChI Key: FTUVRCRAURVDCY-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 1,2,4-triazin-3-ylsulfanyl moiety. The triazine ring is substituted at position 6 with a 2-acetamidophenyl group and at position 5 with an oxo group, forming a 4,5-dihydrotriazine scaffold.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C22H23N5O3S/c1-12-9-10-17(13(2)11-12)24-20(29)14(3)31-22-25-21(30)19(26-27-22)16-7-5-6-8-18(16)23-15(4)28/h5-11,14H,1-4H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

FTUVRCRAURVDCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Coupling with Acetamidophenyl Moiety: The final step involves coupling the triazine-sulfanyl intermediate with the acetamidophenyl moiety using a suitable coupling reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the acetamidophenyl moiety, resulting in various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens or nitrating agents.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced triazine derivatives and acetamidophenyl derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance their mechanical or thermal properties.

    Coatings and Adhesives: It can be used in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfanyl-linked propanamide derivatives with heterocyclic cores. Below is a detailed comparison with analogous molecules:

Structural Analogues and Substituent Effects

2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide () Core Structure: Shares the 1,2,4-triazin-3-ylsulfanyl group but lacks the 2-acetamidophenyl substitution. Substituents: A 4-isopropylphenyl group on the acetamide and a methyl group on the triazine. Implications: The isopropyl group increases lipophilicity (logP ~2.8), while the absence of the acetamidophenyl may reduce hydrogen-bonding capacity compared to the target compound .

Substituents: A 4-methylphenyl group on the triazole and a propan-2-yl-anilino group on the phenyl ring. Implications: The triazole’s aromaticity may enhance metabolic stability, while the branched alkyl chain could improve membrane permeability .

2-[[4-Amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide () Core Structure: Triazole with a 3-isopropoxyphenyl substituent. Implications: The ether linkage may confer better pharmacokinetic properties compared to the target compound’s acetamido group .

Physicochemical and Pharmacological Properties

Property Target Compound Compound Compound
Molecular Weight ~470 g/mol (estimated) 351.43 g/mol 488.55 g/mol
Key Substituents 2-Acetamidophenyl, 2,4-dimethylphenyl 4-Isopropylphenyl, methyl-triazine 4-Methylphenyl, propan-2-yl-anilino
logP (Predicted) ~3.1 (moderate lipophilicity) ~2.8 ~3.5
Hydrogen Bond Donors 3 (NH from acetamide and triazine) 2 (NH from acetamide and triazine) 2 (NH from acetamide and triazole)
Bioactivity (Hypothesized) Potential kinase inhibition Possible antimicrobial activity Anticancer candidate

Structure-Activity Relationship (SAR) Insights

  • Triazine vs. Triazole Cores: Triazines (as in the target compound) are more electron-deficient, favoring interactions with enzymatic active sites via charge-transfer complexes.
  • Sulfanyl Group : Acts as a leaving group in prodrug designs or facilitates disulfide bridge formation in target binding .
  • Acetamidophenyl Substituent : Unique to the target compound, this group may provide additional hydrogen-bonding interactions, improving selectivity for serine proteases or similar targets .

Biological Activity

N-(2,4-Dimethylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine moiety and an acetamide group. The molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, and it possesses a molecular weight of approximately 366.47 g/mol. The presence of the sulfanyl group and the triazine ring contributes to its biological properties.

1. Antimicrobial Activity

Research has indicated that compounds containing triazine rings exhibit significant antimicrobial properties. In studies comparing various derivatives, it was found that compounds similar to this compound showed promising results against a range of bacterial strains. For instance, derivatives with electron-withdrawing groups on the phenyl ring demonstrated enhanced antibacterial activity compared to those with electron-donating groups .

CompoundMIC (µg/mL)Activity Type
5f50Antitubercular
5d75Broad-spectrum antibiotic
5g100Antibacterial

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines demonstrated that the compound exhibits cytotoxic effects. For example, in assays involving A549 lung adenocarcinoma cells, compounds with similar structures reduced cell viability significantly compared to controls . The structure-activity relationship indicates that modifications in the side chains can enhance or diminish anticancer potency.

CompoundCell LineViability (%)Reference
N-(2,4-Dimethylphenyl)-...A54966
Control (Cisplatin)A54950

While the precise mechanism of action for N-(2,4-Dimethylphenyl)-... is still under investigation, preliminary studies suggest that it may involve inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds with similar triazine structures have been shown to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria and cancer cells .

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various triazine derivatives against Mycobacterium smegmatis. The compound N-(2,4-Dimethylphenyl)-... was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Rifampicin, indicating its potential as an effective antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells
In another investigation focusing on lung cancer models, the compound was tested alongside known chemotherapeutics like cisplatin. Results showed that while exhibiting cytotoxic effects on cancer cells, it maintained lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

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